molecular formula C25H25N5O2 B2604947 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922459-10-7

1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2604947
CAS RN: 922459-10-7
M. Wt: 427.508
InChI Key: RSOYOWUJNWSVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as DBMIB, is a synthetic compound that has been widely used in scientific research. DBMIB is a potent inhibitor of photosynthesis and has been used to study the electron transport chain in chloroplasts.

Mechanism of Action

1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione inhibits photosynthesis by blocking the transfer of electrons from photosystem II to photosystem I. It binds to the QB site on the D1 protein of photosystem II and prevents the transfer of electrons to plastoquinone. This leads to a buildup of electrons in photosystem II and a decrease in the production of ATP and NADPH.
Biochemical and Physiological Effects:
1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have a number of biochemical and physiological effects. It inhibits the production of ATP and NADPH, which are essential for the process of photosynthesis. This leads to a decrease in the growth and development of plants. 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to induce oxidative stress and damage to chloroplast membranes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in lab experiments is its potency as an inhibitor of photosynthesis. This allows researchers to study the electron transport chain in chloroplasts in great detail. However, one of the limitations of using 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is its toxicity to plants. It can cause significant damage to chloroplast membranes and inhibit plant growth and development.

Future Directions

There are several future directions for the use of 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in scientific research. One area of interest is the development of new inhibitors of photosynthesis that are less toxic to plants. Another area of interest is the study of the regulation of photosynthesis and the role of plastoquinone in the electron transport chain. Finally, 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could be used to study the effects of oxidative stress on chloroplast membranes and the potential for antioxidants to protect against this damage.
Conclusion:
In conclusion, 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has been widely used in scientific research to study the electron transport chain in chloroplasts. It is a potent inhibitor of photosynthesis and has been used to study the regulation of photosynthesis and the role of plastoquinone in the electron transport chain. 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages and limitations for lab experiments and there are several future directions for its use in scientific research.

Synthesis Methods

1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be synthesized by the reaction of 1-methyl-3,8-bis(bromomethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 4-methylbenzylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures.

Scientific Research Applications

1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been used extensively in scientific research to study the electron transport chain in chloroplasts. It is a potent inhibitor of photosynthesis and blocks the transfer of electrons from photosystem II to photosystem I. 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been used to study the regulation of photosynthesis and the role of plastoquinone in the electron transport chain.

properties

IUPAC Name

4,7-dimethyl-2,6-bis[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-16-5-9-19(10-6-16)14-28-18(3)13-29-21-22(26-24(28)29)27(4)25(32)30(23(21)31)15-20-11-7-17(2)8-12-20/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOYOWUJNWSVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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